molecular formula C13H26N2O5S B7045090 tert-butyl N-[1-[(1,1-dioxothietan-3-yl)amino]-4-methoxybutan-2-yl]carbamate

tert-butyl N-[1-[(1,1-dioxothietan-3-yl)amino]-4-methoxybutan-2-yl]carbamate

Cat. No.: B7045090
M. Wt: 322.42 g/mol
InChI Key: RFUGWVUNYWIJAA-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-[(1,1-dioxothietan-3-yl)amino]-4-methoxybutan-2-yl]carbamate: is a synthetic organic compound characterized by its complex structure, which includes a tert-butyl carbamate group, a methoxybutyl chain, and a dioxothietanyl moiety

Properties

IUPAC Name

tert-butyl N-[1-[(1,1-dioxothietan-3-yl)amino]-4-methoxybutan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O5S/c1-13(2,3)20-12(16)15-10(5-6-19-4)7-14-11-8-21(17,18)9-11/h10-11,14H,5-9H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUGWVUNYWIJAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCOC)CNC1CS(=O)(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-[(1,1-dioxothietan-3-yl)amino]-4-methoxybutan-2-yl]carbamate typically involves multiple steps:

    Formation of the Dioxothietanyl Intermediate: The synthesis begins with the preparation of the 1,1-dioxothietan-3-yl intermediate. This can be achieved through the oxidation of a thietane derivative using reagents such as hydrogen peroxide or peracids under controlled conditions.

    Amination Reaction: The dioxothietanyl intermediate is then reacted with an appropriate amine to introduce the amino group. This step often requires the use of a base such as triethylamine to facilitate the reaction.

    Carbamate Formation: The final step involves the reaction of the amino intermediate with tert-butyl chloroformate to form the carbamate. This reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and minimize waste, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The dioxothietanyl moiety can undergo further oxidation to form sulfone derivatives.

    Reduction: Reduction reactions can convert the dioxothietanyl group to a thietane or thiol derivative.

    Substitution: The methoxy group in the butan-2-yl chain can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Thietane or thiol derivatives.

    Substitution: Various substituted butan-2-yl derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[1-[(1,1-dioxothietan-3-yl)amino]-4-methoxybutan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a prodrug. The carbamate group can be hydrolyzed in vivo to release the active drug, while the dioxothietanyl moiety may impart unique biological activities, such as enzyme inhibition or antimicrobial properties.

Industry

In the industrial sector, this compound could be used in the development of specialty chemicals, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-[(1,1-dioxothietan-3-yl)amino]-4-methoxybutan-2-yl]carbamate involves the hydrolysis of the carbamate group to release the active amine. The dioxothietanyl moiety may interact with biological targets, such as enzymes or receptors, through covalent bonding or inhibition mechanisms. The methoxybutyl chain can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-butyl N-[1-[(1,1-dioxothietan-3-yl)amino]-4-methoxybutan-2-yl]carbamate lies in its combination of a dioxothietanyl moiety with a methoxybutyl chain, which is not commonly found in other compounds. This structure provides distinct reactivity and potential biological activities that are valuable in research and industrial applications.

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